molecular formula C17H13ClN4 B12962187 (R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole

(R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B12962187
M. Wt: 308.8 g/mol
InChI Key: UGFHIPBXIWJXNA-KRWDZBQOSA-N
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Description

®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that features both imidazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 1H-imidazole in the presence of a base, followed by cyclization with o-phenylenediamine under acidic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for the development of new therapeutic agents.

Medicine

Medically, ®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is investigated for its potential anti-cancer and anti-inflammatory properties. Its interactions with cellular pathways are of particular interest for developing new treatments.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole and benzimidazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • ®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole
  • ®-6-((3-Bromophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole
  • ®-6-((3-Fluorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole

Uniqueness

®-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen substitutions, such as bromine or fluorine, which may exhibit different chemical and biological behaviors.

Properties

Molecular Formula

C17H13ClN4

Molecular Weight

308.8 g/mol

IUPAC Name

6-[(R)-(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole

InChI

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21)/t17-/m0/s1

InChI Key

UGFHIPBXIWJXNA-KRWDZBQOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](C2=CC3=C(C=C2)N=CN3)N4C=CN=C4

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4

Origin of Product

United States

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